4-[2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamido]benzoic acid
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Overview
Description
The compound “4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains a benzoic acid group, an amide group, a cyano group, and a phenolic group with a methoxy substituent. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of both amide and carboxylic acid groups could lead to the formation of intramolecular hydrogen bonds, potentially influencing the compound’s conformation and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its precise molecular structure. Factors such as solubility, melting point, boiling point, and stability could be influenced by the presence and position of the various functional groups .Scientific Research Applications
Synthesis and Characterization
Research has extensively explored the synthesis and characterization of compounds with structures similar to 4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid. For instance, studies have reported on the synthesis of novel compounds through various chemical reactions, aiming to achieve compounds with potential antibacterial activities or to explore their chemical properties further. These compounds are often characterized using techniques such as IR, NMR, and Mass spectroscopy to confirm their structures (Banday, Mattoo, & Rauf, 2010; El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Biological Activities
The search for new bioactive compounds includes the study of derivatives of 4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid for their potential antibacterial, antioxidant, and other therapeutic activities. For example, compounds synthesized from fatty acid hydrazides showed good antimicrobial activity against E. coli, indicating their potential as antibacterial agents (Banday, Mattoo, & Rauf, 2010). Additionally, novel series of α-ketoamide derivatives have been synthesized with improved yield and purity, suggesting potential for further pharmacological exploration (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Chemical Properties and Applications
Some studies focus on the chemical properties and applications of related compounds, such as their electrochemical behavior in protic mediums or their use as derivatization reagents for analytical purposes. These studies contribute to understanding the fundamental chemical behavior of these compounds and their potential applications in various fields (David, Hurvois, Tallec, & Toupet, 1995; Tsuruta & Kohashi, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-16-7-2-11(9-15(16)21)8-13(10-19)17(22)20-14-5-3-12(4-6-14)18(23)24/h2-9,21H,1H3,(H,20,22)(H,23,24)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNHXCUAONRBFD-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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